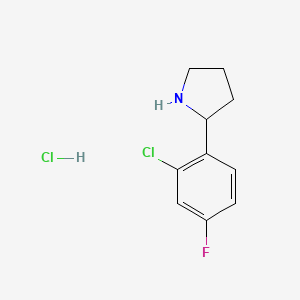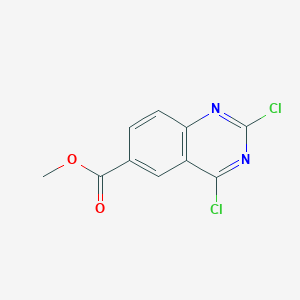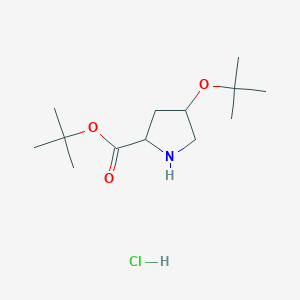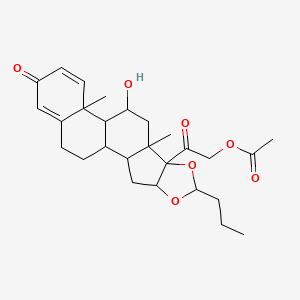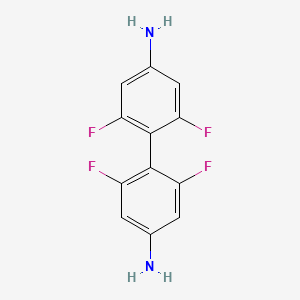
2,2',6,6'-Tetrafluorobiphenyl-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine is an organic compound characterized by the presence of two amino groups attached to a biphenyl structure, which is further substituted with four fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine typically involves the following steps:
Halogenation: The biphenyl precursor is subjected to halogenation to introduce fluorine atoms at the 2,2’,6,6’ positions.
Amination: The halogenated biphenyl is then treated with ammonia or an amine source under suitable conditions to replace the halogen atoms with amino groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
- 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl-4,4’-dicarboxylic acid
- 2,2,6,6-Tetramethylpiperidine
- 2,2,6,6-Tetramethyl-4-piperidone
Comparison:
- 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl-4,4’-dicarboxylic acid: This compound has carboxylic acid groups instead of amino groups, making it more acidic and suitable for different applications.
- 2,2,6,6-Tetramethylpiperidine: Lacks the biphenyl structure and fluorine atoms, resulting in different chemical properties and uses.
- 2,2,6,6-Tetramethyl-4-piperidone: Contains a ketone group instead of amino groups, leading to different reactivity and applications.
Propiedades
Número CAS |
568-18-3 |
|---|---|
Fórmula molecular |
C12H8F4N2 |
Peso molecular |
256.20 g/mol |
Nombre IUPAC |
4-(4-amino-2,6-difluorophenyl)-3,5-difluoroaniline |
InChI |
InChI=1S/C12H8F4N2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4H,17-18H2 |
Clave InChI |
JQVZQTDUPLLZLN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)N)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



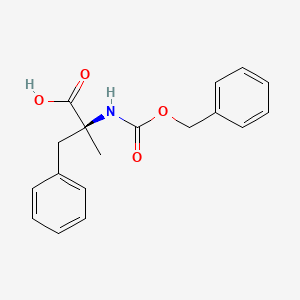
![1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390704.png)
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B13390710.png)
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
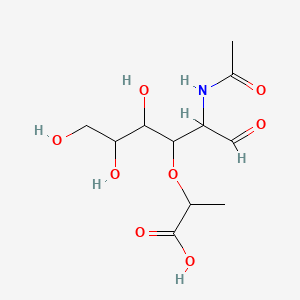
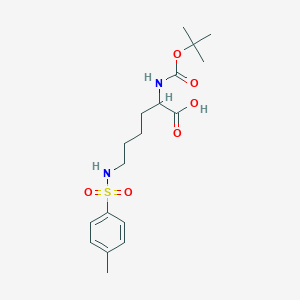
![3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13390743.png)
